5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine - 1248907-70-1

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1809695
CAS Number: 1248907-70-1
Molecular Formula: C6H4BrN3OS
Molecular Weight: 246.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine

Compound Description: 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine serves as a central compound in a study focused on synthesizing and characterizing novel 1,3,4-oxadiazole derivatives. [] Researchers investigated its reactions to create various derivatives, including acylated compounds, urea derivatives, and thiazolidinone analogs. [] These derivatives were then subjected to structural elucidation using techniques like mass spectrometry, 1H-NMR, and 13C-NMR. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine, a compound containing both oxadiazole and isoxazole rings, was investigated using single-crystal X-ray diffraction analysis. [] The study revealed that this compound exhibits a twisted conformation in its crystal structure, with specific dihedral angles between its ring systems. [] Additionally, the crystal packing of this compound is stabilized by π-π stacking interactions and N—H…N hydrogen bonds between adjacent molecules. []

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Compound Description: The crystal structure of 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine has been determined through single-crystal X-ray diffraction. [] This compound crystallizes with two nearly identical molecules in its asymmetric unit. [] Notably, the crystal packing is stabilized by a combination of N-(HN)-N-... hydrogen bonds and π-π stacking interactions between adjacent molecules. []

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

Compound Description: The crystal structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine has been solved using single-crystal X-ray diffraction. [] This compound exhibits a three-dimensional network structure in its solid state. [] This network is formed by N—H⋯N hydrogen bonds between adjacent molecules, highlighting the importance of hydrogen bonding in the crystal packing of this class of compounds. []

2-(4-tert-Butylphenyl)-5-{3,4-dibutoxy-5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}-1,3,4-oxadiazole

Compound Description: The crystal structure of 2-(4-tert-Butylphenyl)-5-{3,4-dibutoxy-5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}-1,3,4-oxadiazole was solved by X-ray diffraction. [] The compound consists of two 1,3,4-oxadiazole rings connected through a central thiophene ring, with tert-butylphenyl groups at the 2-position of each oxadiazole ring. [] The study found that the molecule adopts a specific conformation with defined dihedral angles between the ring systems. [] This conformation is stabilized by an intramolecular C—H⋯O interaction. []

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Compound Description: The crystal structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has been elucidated through single-crystal X-ray diffraction analysis. [] The structure reveals a specific dihedral angle between the aromatic rings in the molecule. [] Furthermore, the crystal packing is characterized by the formation of inversion-related dimers linked by pairs of N—H⋯N hydrogen bonds, creating R22(8) loops. [] These dimers are further connected through additional N—H⋯N hydrogen bonds, resulting in the formation of sheets in the crystal lattice. []

5-Bromo-3-(5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-amine

Compound Description: This compound features a pyridine ring linked to the 5-position of the 1,3,4-oxadiazole ring. [] It was synthesized from 2-aminonicotinic acid through bromination, amidation, and cyclization reactions. Notably, the cyclization step was optimized using microwave radiation, significantly improving the yield and reaction rate. [] The structure of the compound was confirmed using MS and 1H NMR spectroscopy. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity both in vitro and in vivo, inhibiting LPS-induced tumor necrosis factor-α production and pulmonary neutrophilia. [] Significantly, EPPA-1 demonstrates a low emetic potential, contributing to its improved therapeutic index compared to other PDE4 inhibitors. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

Compound Description: This compound, characterized by the presence of a pyridine ring, was synthesized as part of a study investigating the antioxidant activity of 1,3,4-oxadiazole derivatives. [] Its crystal structure, determined by X-ray crystallography, revealed a nearly planar conformation. [] The structure is stabilized by intramolecular hydrogen bonds and exhibits a three-dimensional network formed by intermolecular hydrogen bonds involving the hydrochloride counterion. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

Compound Description: This compound, prepared using a CoII-catalyzed synthesis, features a pyridine ring attached to the 1,3,4-oxadiazole core. [] The crystal structure of this compound reveals the presence of a symmetric N⋯H+⋯N unit, indicating proton sharing between two nitrogen atoms. [] This structural characteristic might influence the compound's properties and reactivity.

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound, classified as an energetic material precursor, was synthesized and characterized for its potential applications in energetic materials. [] The crystal structure analysis, along with quantum chemical calculations, revealed strong π-interactions within the molecule. [] Additionally, the compound exhibits intermolecular hydrogen bonds, contributing to its stability. [] Studies on its sensitivity to impact and friction demonstrate its potential as an energetic material. []

N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

Compound Description: A series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were synthesized and evaluated for their anticancer activity. [] Among them, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) displayed significant activity against a panel of cancer cell lines, including leukemia, melanoma, breast, and colon cancer. [] Another compound, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u), showed potent activity against the MDA-MB-435 melanoma cell line. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Analogues

Compound Description: Researchers synthesized a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine analogues, starting from 2-aminopyridine, and evaluated their antiproliferative and antimicrobial activities. [] Among these analogues, compounds with a 4-chlorophenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring exhibited notable antiproliferative activity against various cancer cell lines, particularly the HOP-92 non-small cell lung cancer cell line. [] Certain analogues also demonstrated potent antibacterial and antifungal activities. []

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine Derivatives

Compound Description: Researchers synthesized a series of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine derivatives to explore their antioxidant and anti-inflammatory activities. [] They found that incorporating a styrylsulfonylmethyl group at the 5-position of the oxadiazole or thiadiazole ring led to compounds with promising activities. [] Particularly, derivatives containing a 2-amino-3-chloropropanamide or 3-chlorobutanamide moiety exhibited significant antioxidant activity, even surpassing ascorbic acid in some cases. []

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

Compound Description: A series of novel acetamides containing a substituted 1,3,4-oxadiazole moiety were synthesized and evaluated for their local anesthetic activity. [] Researchers investigated the impact of various substituents on both the phenyl and acetamide groups. [] Some compounds, particularly those with specific substituents at designated positions, exhibited significant local anesthetic activity in both rabbit corneal reflex and guinea pig wheal derm models. [] The study established structure-activity relationships, highlighting the importance of specific substitutions for optimal anesthetic activity. []

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl Chains and Their Analogues

Compound Description: A series of 5-aryl-1,3,4-oxadiazol-2-amines featuring long alkyl chains attached via nitrogen, sulfur, or directly to the heterocycle were synthesized and evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. [] The compounds exhibited moderate dual inhibition of both enzymes. [] The most potent inhibitor was identified as N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, which showed a higher affinity for AChE. [] Molecular docking studies provided insights into the binding mode of these inhibitors within the active sites of the enzymes. []

2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N'-(E)-heteroaromatic-isonicotino-hydrazide, and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone derivatives

Compound Description: This research focuses on evaluating the antitubercular activity of various isoniazid (INH) derivatives, including those containing 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N'-(E)-heteroaromatic-isonicotino-hydrazide, and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone scaffolds. [] Several compounds exhibited potent activity against Mycobacterium tuberculosis, including drug-resistant strains. [] Notably, some derivatives displayed comparable or even superior activity to INH, the first-line antituberculosis drug. [] The study highlights the potential of these INH derivatives as promising leads for developing new antituberculosis agents. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

Compound Description: A series of N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives were synthesized and evaluated for their anticancer activity against cervical, liver, and breast cancer cell lines. [] The study revealed that some of these derivatives exhibited selectivity toward liver cancer cells. [] Notably, the most potent compound displayed an IC50 value of 2.46 μg/mL, highlighting the potential of this class of compounds as anticancer agents. [] The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including LCMS, IR, and NMR. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This study focuses on synthesizing and evaluating a series of bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings for their potential as therapeutic agents against Alzheimer's disease and diabetes. [] The researchers systematically varied the substituents on the oxadiazole and acetamide moieties to explore structure-activity relationships. [] They identified several compounds that exhibited potent inhibitory activity against key enzymes implicated in these diseases, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. [] Notably, some compounds demonstrated favorable toxicity profiles in brine shrimp lethality assays. [] The study highlights the potential of these bi-heterocyclic compounds as promising leads for developing novel drugs for treating Alzheimer's disease and diabetes. []

5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine

Compound Description: The crystal structure of 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine has been determined by X-ray crystallography. [] The molecule exhibits specific dihedral angles between the central benzene ring and the oxadiazole and pendant benzene rings. [] The methoxy group lies approximately in the plane of the benzene ring to which it is attached. [] Notably, the crystal packing reveals the formation of chains along the [] direction through N—H⋯N hydrogen bonds, further stabilized by weak C—H⋯π interactions. []

2,5-diphenyl-1,3,4-oxadiazoles and 2-phenyl 5-(2-thienyl)-1,3,4-oxadiazoles

Compound Description: This study explores the synthesis, optical properties, and X-ray crystal structures of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles and 2-phenyl 5-(2-thienyl)-1,3,4-oxadiazoles. [, ] Researchers synthesized a series of compounds with varying substituents on the phenyl and thienyl rings. [, ] They found that replacing a phenyl ring with a thienyl ring in the 2,5-diphenyl-1,3,4-oxadiazole core led to a red shift in both the absorption and emission spectra. [, ] The crystal structures revealed that these compounds generally adopt planar conformations, although with some variations depending on the substituents. [, ]

2-{[5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

Compound Description: This compound, containing both oxadiazole and triazole rings, was synthesized and structurally characterized through X-ray crystallography. [] The study revealed that the oxadiazole ring is not coplanar with the benzene and triazole rings, indicating a twisted conformation. [] The crystal packing analysis showed that weak C—H⋯N hydrogen bonds between adjacent molecules contribute to the formation of zigzag chains extending along a specific axis in the crystal lattice. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Compound Description: A series of N-[(5′-substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their antioxidant and antimicrobial activities. [] These compounds incorporate both indole and pyridine rings into their structure. [] The study found that some derivatives exhibited promising activity against bacterial strains, including E. coli, S. aureus, and K. pneumoniae. [] Additionally, certain compounds showed good radical scavenging activity. []

Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids

Compound Description: A series of novel dialkyl/aryl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(aryl)methyl]phosphonates and their corresponding phosphonic acids were synthesized via Pudovik-type reactions. [] These compounds incorporate a phosphonate or phosphonic acid group into the 1,3,4-oxadiazole scaffold. [] The synthesized compounds were evaluated for their antiviral activity against the avian coronavirus infectious bronchitis virus (IBV). [] While these compounds did not exhibit significant antiviral activity against IBV replication, some showed potent virucidal activity. [] Molecular docking studies provided insights into their potential interactions with viral proteins. []

3-(4-amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4]oxadiazol-2-methyl)-oximes

Compound Description: A series of amino-heterocyclic compounds containing an oxime-ether group linked to a 1,3,4-oxadiazole ring were synthesized and evaluated for their antibacterial activity. [] These compounds were designed to explore the potential synergistic effects of combining different heterocyclic moieties. [] The synthesized compounds exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these hybrid molecules as antibacterial agents. []

Properties

CAS Number

1248907-70-1

Product Name

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H4BrN3OS

Molecular Weight

246.09 g/mol

InChI

InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10)

InChI Key

WQEMOACMKHGEIX-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)C2=NN=C(O2)N

Canonical SMILES

C1=C(SC=C1Br)C2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.